molecular formula C15H10ClFO B14865101 1-(2-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one

1-(2-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Cat. No.: B14865101
M. Wt: 260.69 g/mol
InChI Key: YRFSZKSPANDCEG-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It has been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that chalcones can interact with various biological targets, making them promising candidates for drug development.

    Medicine: The compound’s potential therapeutic effects are being explored in preclinical studies, with a focus on its ability to modulate specific molecular pathways involved in disease processes.

    Industry: In the industrial sector, 1-(2-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one can be compared with other chalcones and related compounds, such as:

    1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one: Lacks the fluorophenyl group, which may affect its biological activity and chemical reactivity.

    1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one: Lacks the chlorophenyl group, leading to differences in its properties and applications.

    1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one: The position of the fluorine atom on the phenyl ring can influence the compound’s behavior and interactions.

The presence of both chlorophenyl and fluorophenyl groups in this compound makes it unique, offering a distinct combination of properties that can be leveraged in various applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO/c16-13-7-3-2-6-12(13)15(18)10-9-11-5-1-4-8-14(11)17/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFSZKSPANDCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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